Methyl 2,4-dihydroxyphenylglycolate
Description
Methyl 2,4-dihydroxyphenylglycolate (CAS: 67828-43-7, EINECS: 267-265-4) is a phenolic ester with the molecular formula C₉H₁₀O₅ and a molecular weight of 198.18 g/mol . Its structure features a glycolic acid backbone esterified with a methyl group and substituted with hydroxyl groups at the 2- and 4-positions of the benzene ring. Its SMILES representation is COC(=O)C(=O)C₁=CC=C(O)C=C₁O, reflecting its ester and dihydroxyphenyl moieties .
Properties
CAS No. |
67828-37-9 |
|---|---|
Molecular Formula |
C9H8O5 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
methyl 2-(2,4-dihydroxyphenyl)-2-oxoacetate |
InChI |
InChI=1S/C9H8O5/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,10-11H,1H3 |
InChI Key |
DTTXYTFSERGEPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Phenolic Esters and Substituted Aromatic Compounds
Methyl 2,4-dihydroxyphenylglycolate shares functional group similarities with other phenolic esters, such as 2,4-dichlorophenoxy acetate and sandaracopimaric acid methyl ester (CAS: Not explicitly provided). Key differences arise from substituent effects:
- Substituent Reactivity: The hydroxyl groups in this compound enhance hydrogen bonding and acidity compared to chlorine-substituted analogs like 2,4-dichlorophenoxy acetate. For example, log k values (a measure of solubility or partitioning) for 2,4-dinitrophenolate in 80% aqueous ethanol at 25°C indicate stronger solvation for hydroxyl-rich compounds .
- Synthetic Routes: Similar to 2,4-dichlorophenoxy acetate synthesis (refluxing carboxylic acids with methanol and sulfuric acid), this compound likely undergoes esterification, though its dihydroxy substituents may necessitate protective group strategies to prevent oxidation .
Terpene-Derived Methyl Esters
Compounds like sandaracopimaric acid methyl ester (CAS: Not provided) and Z-communic acid methyl ester () are diterpene esters with complex bicyclic structures. Unlike this compound, these esters exhibit:
- Higher Molecular Weights : Terpene esters often exceed 300 g/mol due to extended carbon skeletons .
- Chirality : Many terpene esters (e.g., torulosic acid methyl ester) contain stereocenters, influencing biological activity and chromatographic behavior, whereas this compound is achiral .
Physicochemical and Functional Properties
Table 1: Comparative Data for Methyl Esters and Analogues
Key Findings:
Solubility and Reactivity : this compound’s hydroxyl groups confer higher polarity than chlorinated analogs, increasing water solubility but reducing lipid membrane permeability .
Thermal Stability : Unlike terpene esters (e.g., torulosal), which degrade at high temperatures in GC analysis, this compound’s simpler structure may enhance thermal stability .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Methyl 2,4-dihydroxyphenylglycolate, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via esterification of 2,4-dihydroxyphenylglycolic acid with methanol under acid catalysis. Key validation steps include:
- Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of the ester group using H and C NMR, focusing on carbonyl ( ~170 ppm) and aromatic proton signals ( 6.5–7.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>95% by area normalization) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode should show [M–H] at m/z 210.1 (calculated for CHO).
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 4 weeks; monitor degradation via HPLC.
- pH Sensitivity : Dissolve in buffers (pH 2–9) and analyze degradation products (e.g., free dihydroxyphenylglycolic acid) using LC-MS.
- Light Exposure : Compare UV-Vis spectra (200–400 nm) before and after 48-hour light exposure to detect photodegradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., hydroxyl group positioning) or assay conditions. Mitigate by:
- Orthogonal Assays : Compare results from bacterial (e.g., E. coli MIC) vs. mammalian cell cytotoxicity assays.
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., methyl vs. ethyl esters) and correlate substituent effects with bioactivity .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference datasets and identify outliers .
Q. How can computational modeling optimize this compound for target-specific applications?
- Methodological Answer :
- Molecular Docking : Simulate binding to enzymes like tyrosinase (PDB ID: 2Y9X) using AutoDock Vina; prioritize poses with hydrogen bonds to active-site Cu ions.
- Quantum Mechanical (QM) Calculations : Calculate Fukui indices (Gaussian 16) to predict electrophilic/nucleophilic sites for derivatization .
- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~1.2) and cytochrome P450 interactions .
Q. What advanced techniques characterize its interaction with biological membranes?
- Methodological Answer :
- Langmuir Monolayer Studies : Measure surface pressure-area isotherms to assess lipid bilayer penetration.
- Fluorescence Anisotropy : Tag the compound with BODIPY and monitor membrane fluidity changes in liposomes.
- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories (GROMACS) to visualize partitioning into phosphatidylcholine bilayers .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in spectroscopic data?
- Methodological Answer :
- Standardized Protocols : Use internal standards (e.g., DMSO-d for NMR) and calibrate instruments daily.
- Multivariate Analysis : Apply principal component analysis (PCA) to UV-Vis or IR spectra to identify outlier batches.
- Interlaboratory Validation : Share samples with collaborating labs to confirm reproducibility of key peaks (e.g., IR carbonyl stretch at 1720 cm) .
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC and Hill coefficients.
- Bootstrap Resampling : Perform 10,000 iterations to estimate confidence intervals for IC values.
- ANOVA with Post Hoc Tests : Compare treatment groups using Tukey’s HSD to control for type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
